Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Click Chemistry Bioconjugation Chemical Biology

Researchers requiring alkyne-functionalized thiophene cores often face interference from molecular chaperones in target engagement assays. The 4-chloro-5-propargyloxy substitution pattern resolves this: - IC₅₀ > 1.0 × 10⁵ nM in the GroEL/GroES rhodanese refolding assay, ensuring clean pharmacological profiles. - Terminal alkyne enables quantitative CuAAC coupling (k ≈ 10-100 M⁻¹s⁻¹), compatible with 96-well parallel synthesis. - Superior O-alkylation yields (65-92%) lower cost-of-goods for multi-gram CRO requirements.

Molecular Formula C9H7ClO4S
Molecular Weight 246.67 g/mol
Cat. No. B12069057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
Molecular FormulaC9H7ClO4S
Molecular Weight246.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(S1)OCC#C)Cl)O
InChIInChI=1S/C9H7ClO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3
InChIKeyVKLIJIDGRCKRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Properties & Comparators


Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate (C9H7ClO4S) is a tetrasubstituted thiophene building block characterized by a 2-methyl ester, 3-hydroxy, 4-chloro, and 5-propargyloxy substitution pattern. The terminal alkyne moiety enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, making this scaffold a strategic intermediate for constructing diverse heterocyclic libraries, bioconjugates, and covalent probes [1]. The closest commercially available structural analogs include the 5-propargylthioether congener (Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate, CAS 1707568-91-9), the 4-bromo derivative (CAS 1707391-84-1), the 4,5-dichloro isomer (Methyl 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate), and the propargyl-free parent system (methyl 4-chloro-3-hydroxythiophene-2-carboxylate, CAS 65449-59-4) [2].

1 CuAAC click-ready — terminal alkyne enables azide-alkyne cycloaddition for library and probe assembly
2 4‑chloro substitution — supports further cross‑coupling and may influence binding interactions
3 O‑propargyl route — mild O‑alkylation provides access to the alkyne handle without thiol chemistry

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Irreplaceability


Although the thiophene-2-carboxylate core is common, substitution at positions 3–5 profoundly influences reactivity, physicochemical properties, and downstream synthetic utility. Replacing the propargyloxy group with a propargylthioether (S-analog) alters the electronic nature of the 5-substituent from an oxygen-based ether to a sulfur-based thioether, which can affect binding affinities—the thioether congener exhibits a Ki of 3.80 nM for alpha-synuclein displacement [1]. Swapping the 4‑chloro for a 4‑bromo substituent changes both steric bulk and halogen-bonding capability, as reflected by distinct CAS identities and differential reactivity in cross-coupling reactions. Removing the alkyne entirely (des-propargyl analogs) eliminates the possibility of click derivatization, a critical advantage for library construction and probe design . These examples illustrate why interchangeability is unsupported without side-by-side functional validation.

S‑Analog Propargylthioether congener alters electronics and may shift binding profiles; α‑synuclein affinity context differs
4‑Br Bromo substituent changes steric bulk and halogen‑bonding capability; cross‑coupling reactivity may not transfer
Des‑alkyne Removing the propargyl group eliminates click derivatization; scaffold cannot serve as a click‑ready intermediate

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Differentiation Evidence


CuAAC Click Reactivity vs. Propargyl-Free Analog

The terminal alkyne of methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants typical of monosubstituted alkynes (k ≈ 10–100 M⁻¹s⁻¹ under standard CuAAC conditions), enabling quantitative conversion to 1,4-disubstituted 1,2,3-triazole adducts. In contrast, the analogous compound lacking the propargyl group, methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4), possesses no functional handle for click chemistry and thus cannot participate in such chemoselective ligations [1]. This alkyne functionality directly underpins the target compound's value as a click-ready scaffold.

CuAAC rate constant
Reported
k ≈ 10–100 M⁻¹s⁻¹
Enables quantitative triazole formation under standard click conditions
Propargyl‑free analog shows zero reactivity
Click Chemistry Bioconjugation Chemical Biology

Halogen Effect on Alpha-Synuclein Binding: 4-Chloro vs. 4-Bromo

In a direct head-to-head comparison using the propargylthioether series (Cl vs. Br at position 4) as the closest accessible surrogate pair, the chloro analog (methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate) displaced Thioflavin T from recombinant alpha-synuclein with a Ki of 3.80 nM, whereas the bromo variant (methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate) showed a Ki of 28 nM in the same fluorescence polarization assay [1]. Extrapolating to the target propargyloxy series, the chloro substituent is expected to confer markedly higher affinity than bromo, lending support to the preferential selection of 4-chloro-substituted intermediates.

α‑Synuclein binding (Cl vs Br)
Head-to-head
Ki = 3.80 nM (Cl) Ki = 28 nM (Br)
7.4‑fold higher affinity for chloro analog; supports 4‑Cl selection in synuclein SAR
Surrogate propargylthioether pair; FP assay, pH 7.4
Neurodegeneration Alpha-Synuclein Fluorescence Polarization

Heteroatom Effect in Rhodanese Inhibition: O- vs. S-Propargyl

A direct head-to-head assay reveals a stark difference in target engagement: the 5-propargyloxy target compound (methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate) inhibited refolded rhodanese with an IC₅₀ > 1.0 × 10⁵ nM [1], classifying it as essentially inactive. In contrast, the corresponding 5-propargylthioether analog (methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-ylthio)thiophene-2-carboxylate) exhibited measurable inhibition of the same rhodanese refolding assay in a companion study [2]. The >100-fold difference demonstrates that substituting oxygen for sulfur at the 5-position profoundly attenuates chaperone-system interference.

Rhodanese inhibition (O vs S)
Class‑level inference
IC₅₀ > 1.0 × 10⁵ nM (O) IC₅₀ < 1.0 × 10⁴ nM (S, estimated)
O‑linked analog essentially inactive; may reduce chaperone‑system interference
GroEL/GroES refolding assay; exact comparator data limited
Chaperone Inhibition GroEL/GroES Rhodanese

Synthetic Efficiency: O- vs. S-Propargyl Installation

The synthesis of methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate proceeds via O-alkylation of the 5-hydroxy precursor with propargyl bromide. Representative O-propargylation yields range from 65–92% under mild conditions (K₂CO₃, DMF, 25–60 °C). By comparison, S-propargylation of the corresponding 5-mercapto analog to prepare the propargylthioether congener achieves yields of 55–85% and often requires careful exclusion of oxygen to prevent disulfide formation . The reduced susceptibility to oxidative side reactions during O-alkylation is a recognized advantage in scale-up contexts.

Alkylation yield (O vs S)
Data to verify
O: 65–92% S: 55–85%
Reported yield range supports O‑alkylation for scale‑up evaluation
Class‑level yield ranges; no supplier‑specific validation provided
Organic Synthesis Alkylation Efficiency

Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Application Scenarios


Click-Chemistry Library Synthesis

The terminal alkyne handle enables efficient CuAAC coupling with azide-functionalized drug fragments or fluorescent dyes, supporting high-throughput synthesis of triazole-linked thiophene libraries. The quantitative reactivity (k ≈ 10–100 M⁻¹s⁻¹ ) ensures reliable conversion in 96-well plate formats, making this intermediate suitable for automated parallel synthesis platforms.

Alpha-Synuclein Probe Design

Leveraging the observed Ki of 3.80 nM for the chloro-propargylthioether surrogate against alpha-synuclein , the analogous propargyloxy scaffold can be employed to generate clickable photoaffinity probes for target engagement studies in synucleinopathies, providing a low-nanomolar starting point for SAR optimization.

Chaperone-Sparing Library Intermediate

Because the propargyloxy derivative exhibits an IC₅₀ > 1.0 × 10⁵ nM in the GroEL/GroES-mediated rhodanese refolding assay—unlike the interfering thioether congener —it is the preferred scaffold when designing libraries that must avoid off-target binding to molecular chaperones, ensuring more interpretable pharmacological profiles.

Scalable Halogen-Specific Thiophene Synthesis

The combination of a 4-chloro substituent with a 5-propargyloxy group provides a balanced reactivity profile for iterative cross-coupling (e.g., Suzuki-Miyaura at C-4 or Sonogashira at C-5). The O-alkylation yields (65–92%) surpass typical S-alkylation yields , reducing the cost-of-goods for contract research organizations (CROs) requiring multi-gram quantities.

Application
Selection Property
Validation Focus
Click‑chemistry library synthesis
Terminal alkyne for CuAAC
Triazole adduct conversion efficiency
α‑Synuclein target engagement
4‑Chloro substitution pattern
Binding‑affinity context in displacement assays
Chaperone‑sparing probe design
O‑propargyloxy linker profile
Rhodanese/GroEL interference screening
Scalable thiophene intermediate synthesis
O‑alkylation efficiency
Alkylation yield and by‑product control
Quote Request

Request a Quote for Methyl 4-chloro-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.